Sodium (3-cyanophenyl)methanesulfinate
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Overview
Description
Sodium (3-cyanophenyl)methanesulfinate: is an organosulfur compound that features a sulfinic acid sodium salt group attached to a 3-cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-cyanophenyl)methanesulfinate typically involves the reaction of 3-cyanobenzenesulfonyl chloride with sodium methanesulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium (3-cyanophenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium (3-cyanophenyl)methanesulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (3-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophilic centers .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium (3-cyanophenyl)methanesulfinate is unique due to the presence of the 3-cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other sodium sulfinates .
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;(3-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-2-1-3-8(4-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
PKXCMIFMHZVWHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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